
((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol
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Overview
Description
((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol is a chiral cyclopropane derivative featuring a 3-chlorophenyl substituent and a hydroxymethyl group. Its stereochemical configuration (1S,2S) is critical for biological activity and binding specificity, as seen in analogous compounds targeting enzymes or receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the 3-chlorophenyl group and subsequent reduction to form the methanol derivative. Common synthetic routes include:
Cyclopropanation: This step involves the formation of the cyclopropyl ring, often using diazo compounds and transition metal catalysts.
Introduction of the 3-Chlorophenyl Group: This can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Reduction: The final step involves the reduction of the intermediate to form the methanol derivative, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Corresponding aldehyde or carboxylic acid
Reduction: Corresponding alkane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of ((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol is C10H11ClO. The compound features a cyclopropyl ring with a hydroxymethyl group and a chlorophenyl substituent. The presence of the chiral centers at positions 1 and 2 contributes to its stereochemical diversity, which can significantly influence its biological activity.
Interaction with Serotonin Receptors
Research indicates that this compound may act as a ligand for serotonin receptors, particularly the 5-HT2C subtype. Compounds with similar structures have shown varying degrees of efficacy in modulating serotonin signaling pathways, which are crucial for mood regulation and other neurological functions. Enhanced binding affinity due to the chlorophenyl group may improve selectivity towards specific receptor subtypes compared to non-chlorinated analogs .
Potential Therapeutic Applications
The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders such as depression and anxiety. Additionally, its unique structure may allow for the development of novel pharmacological agents targeting other conditions related to serotonin dysregulation .
Structure-Activity Relationship Studies
Studies have focused on understanding how variations in the structure of cyclopropane derivatives affect their biological activity. For example, modifications at the phenyl ring or alterations in the cyclopropane structure can lead to significant changes in receptor binding affinity and selectivity .
Compound Name | Structural Variation | Biological Activity |
---|---|---|
((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol | Fluorine instead of chlorine | Higher selectivity for 5-HT2C receptors |
((1S,2S)-2-(4-Fluorophenyl)cyclopropyl)methanol | Different substitution on phenyl ring | Variations in potency observed |
Medicinal Chemistry Applications
Recent advancements in medicinal chemistry have explored the use of this compound as a lead compound for developing new antidepressants or anxiolytics. Its ability to selectively target serotonin receptors could lead to fewer side effects compared to traditional treatments .
Mechanism of Action
The mechanism of action of ((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural and Stereochemical Variations
Table 1: Key Structural Features of Cyclopropane Derivatives
Key Observations :
- Substituent Position : The 3-chlorophenyl group in the target compound contrasts with 4-chlorophenyl in (1R,2S)-11, which likely alters steric and electronic interactions in receptor binding .
- Stereochemistry: The (1S,2S) configuration is enantiomeric to (1R,2S) derivatives, impacting diastereoselectivity in synthesis and biological activity. For example, (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol exhibits [α]D +82° (ethanol), while its (2R,3R)-enantiomer shows [α]D −92°, demonstrating dramatic optical activity differences .
Key Observations :
- Catalysts and Auxiliaries : Palladium catalysts (e.g., Pd(dppf)Cl₂) and chiral auxiliaries (e.g., camphorsultam) are common for stereocontrol. The target compound likely requires similar strategies for enantiopure synthesis .
- Yield vs. Purity : Higher yields (e.g., 73% for Compound 51) often correlate with optimized reaction conditions, while ee >99% ensures pharmacological relevance .
Table 3: Functional Group Impact on Activity
Key Observations :
- Chlorine vs. Fluorine : Chlorine at the 3-position (Compound 2d) reduces mGluR5 potency compared to fluorine, likely due to increased steric bulk or altered electronic effects .
- Methanol vs. Carboxamide: Methanol groups (as in the target compound) may enhance solubility, while carboxamides (e.g., 2d) improve receptor affinity but introduce toxicity risks at higher concentrations .
Physical and Analytical Data
Table 4: Physical Properties and Characterization
Key Observations :
Biological Activity
((1S,2S)-2-(3-Chlorophenyl)cyclopropyl)methanol, a cyclopropane derivative, has garnered attention for its potential biological activities. This compound's structure, characterized by a chlorophenyl group attached to a cyclopropyl moiety, suggests possible interactions with various biological targets. Below is a detailed examination of its biological activity based on recent studies and findings.
- Molecular Formula : C11H12Cl
- Molecular Weight : 182.64 g/mol
- Structure : The compound features a cyclopropyl ring and a chlorophenyl substituent which may influence its pharmacological properties.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of cyclopropane derivatives, including this compound. Research indicates that compounds with similar structures exhibit varying degrees of antibacterial and antifungal activity. For instance:
- Antibacterial Activity : Compounds containing cyclopropane structures have shown moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 to 128 μg/mL, indicating their potential as antimicrobial agents .
- Antifungal Activity : Some derivatives demonstrated significant antifungal properties against Candida albicans, with MIC values as low as 16 μg/mL for certain compounds .
Antiandrogenic Activity
This compound has been investigated for its antiandrogenic effects, particularly in prostate cancer models. In vitro studies using the LNCaP prostate cancer cell line revealed that certain cyclopropane derivatives exhibit strong inhibition of androgen receptor (AR) activity:
- Inhibition Rate : Compounds similar to this compound showed inhibition rates up to 90% at concentrations of 5 μM . This suggests that modifications in the cyclopropane structure can significantly enhance antiandrogenic activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the chlorophenyl group is critical for enhancing binding affinity to biological targets:
- Hydrophobic Interactions : The chlorophenyl moiety likely contributes to hydrophobic interactions within the binding sites of target proteins, facilitating enhanced biological activity.
- Variations in Substituents : Studies indicate that variations in substituents at the 2-position of the cyclopropane ring can lead to significant differences in biological efficacy. For instance, replacing the chlorophenyl with other groups alters both the binding affinity and the resultant biological effects .
Research Findings and Case Studies
A comprehensive analysis of various studies highlights the potential applications of this compound:
Properties
Molecular Formula |
C10H11ClO |
---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
[(1S,2S)-2-(3-chlorophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11ClO/c11-9-3-1-2-7(4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1 |
InChI Key |
ZGRMQXFZBSCHKQ-PSASIEDQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1C2=CC(=CC=C2)Cl)CO |
Canonical SMILES |
C1C(C1C2=CC(=CC=C2)Cl)CO |
Origin of Product |
United States |
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